BenchChemオンラインストアへようこそ!

1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole

antibacterial N1-benzoyl pyrazoline disc diffusion

1-Benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole (CAS 1797570-39-8; molecular formula C21H18N2O2; MW 330.4 g/mol) belongs to the 1,3,5-trisubstituted 2-pyrazoline class, a privileged scaffold in medicinal chemistry known for its synthetic versatility and broad pharmacological potential. The compound is characterized by a benzoyl group at N1, a furan-2-yl ring at C3, and a 3-methylphenyl (m-tolyl) group at C5 of the dihydropyrazole core.

Molecular Formula C21H18N2O2
Molecular Weight 330.387
CAS No. 1797570-39-8
Cat. No. B2602613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole
CAS1797570-39-8
Molecular FormulaC21H18N2O2
Molecular Weight330.387
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CO4
InChIInChI=1S/C21H18N2O2/c1-15-7-5-10-17(13-15)19-14-18(20-11-6-12-25-20)22-23(19)21(24)16-8-3-2-4-9-16/h2-13,19H,14H2,1H3
InChIKeyVFZDFDNHJSJFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Technical Primer: 1-Benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole (CAS 1797570-39-8) – Structural Identity & Procurement Baseline


1-Benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole (CAS 1797570-39-8; molecular formula C21H18N2O2; MW 330.4 g/mol) belongs to the 1,3,5-trisubstituted 2-pyrazoline class, a privileged scaffold in medicinal chemistry known for its synthetic versatility and broad pharmacological potential [1]. The compound is characterized by a benzoyl group at N1, a furan-2-yl ring at C3, and a 3-methylphenyl (m-tolyl) group at C5 of the dihydropyrazole core. Its commercial availability as a research-grade building block (typically ≥95% purity) makes it a starting point for fragment-based lead discovery, late-stage derivatization, and structure–activity relationship (SAR) campaigns targeting antimicrobial, anticancer, and anti-inflammatory pathways .

Why 1,3,5-Trisubstituted Pyrazolines Are Not Interchangeable – Substituent-Specific SAR Constraints for 1-Benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole


Generic substitution within the 1,3,5-trisubstituted 2-pyrazoline family is misleading because each substituent position independently governs distinct pharmacodynamic and physicochemical properties that cannot be replicated by swapping one analog for another [1]. At the N1 position, the presence of a benzoyl group significantly alters hydrogen-bonding capacity and metabolic stability compared to acetyl or unsubstituted analogs, with documented effects on antibacterial spectrum – specifically shifting activity toward Gram-positive selectivity [2]. The C3 furan ring contributes π-electron density and oxygen-mediated interactions that are absent in simple phenyl analogs, while the C5 3-methylphenyl group introduces a steric and lipophilic contour that modulates target binding affinity. Even isomers with the benzoyl group repositioned to a different ring position or replaced by a substituted benzoyl moiety exhibit divergent in vitro performance in antimicrobial and anticancer assays, making direct one-to-one substitution scientifically unjustified without head-to-head experimental validation [3].

Quantitative Differentiation Evidence: 1-Benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole vs. Closest Analogs


N1-Benzoyl vs. N1-Hydrogen 2-Pyrazolines: Divergent Antibacterial Spectrum and Gram-Positive Selectivity

A direct comparative study assessed the antibacterial activity of N1-hydrogen and N1-benzoyl pyrazoline derivatives synthesized from the same chalcone precursors, providing quantitative evidence that N1-benzoyl substitution fundamentally alters the antibacterial spectrum [1]. N1-Hydrogen pyrazolines exhibited good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria with inhibition zones ranging from 15–23 mm at 100 μg/disc [1]. In contrast, the N1-benzoyl derivatives were only active against Gram-positive bacteria, with inhibition zones reduced to 9–14 mm against S. aureus and virtually no activity against Gram-negative strains at the same concentration [1]. This shift from broad-spectrum to Gram-positive-selective activity is attributable to the benzoyl group's impact on molecular properties including log P, topological polar surface area, and hydrogen-bond acceptor count, which affect outer membrane penetration in Gram-negative bacteria – a behavior confirmed by ADMET prediction [1].

antibacterial N1-benzoyl pyrazoline disc diffusion molecular docking ADMET

C5 3-Methylphenyl vs. C5 4-Methoxyphenyl 2-Pyrazolines: Lipophilicity-Driven Differentiation in Antibacterial Potency

SAR studies on 1-benzoyl-2-pyrazoline derivatives demonstrate that the electronic and steric nature of the C5 aryl substituent directly modulates antibacterial potency [1]. In a series evaluated via agar cup diffusion method, compounds bearing electron-donating substituents on the C5 phenyl ring exhibited enhanced activity against S. aureus compared to those with electron-withdrawing groups [1]. Specifically, 1-benzoyl pyrazolines containing methylphenyl substituents showed inhibition zones of 18–27 mm against S. aureus, whereas analogs with methoxy or halogen substituents at the C5 position yielded inhibition zones of 10–17 mm under identical conditions [1]. The 3-methylphenyl group (m-tolyl) provides a favorable balance of lipophilicity (contributing to membrane permeability) and steric bulk (favoring specific hydrophobic binding pocket interactions) without introducing hydrogen-bonding complexity that could alter pharmacokinetic profiles [2].

antibacterial C5 substitution lipophilicity SAR benzoyl pyrazoline

C3 Furan-2-yl vs. C3 Phenyl 2-Pyrazolines: Heterocyclic Oxygen as a Determinant of Target Binding Affinity

The incorporation of a furan-2-yl substituent at the C3 position of 2-pyrazolines confers distinct electronic and hydrogen-bonding characteristics compared to simple phenyl-substituted analogs, as demonstrated in a recent series of furanyl-pyrazoline hybrids evaluated for anticancer activity [1]. In silico docking and in vitro COX-2 inhibition assays revealed that the furan oxygen participates in key hydrogen-bond interactions within the enzyme active site, contributing to enhanced binding affinity. Furanyl-pyrazoline derivatives demonstrated IC50 values in the low micromolar range (approximately 1–10 μM) against COX-2 in cell-free assays, with selectivity indices favoring COX-2 over COX-1 [2]. In contrast, corresponding 3-phenyl-2-pyrazoline analogs lacking the heterocyclic oxygen showed consistently elevated IC50 values (typically >20 μM) under comparable assay conditions, representing at minimum a 2-fold reduction in potency [2]. This quantitative trend underscores the functional advantage of the furan-2-yl moiety as a pharmacophoric element for molecular recognition.

furan pyrazoline COX-2 inhibition molecular docking anticancer heterocyclic SAR

1-Benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole vs. 1-Benzoyl-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 667898-88-6): Substitution Pattern Divergence in Synthesis Yield and Target Access

The compound with CAS 1797570-39-8 and 1-benzoyl-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 667898-88-6) are both commercially available 1-benzoyl-2-pyrazoline derivatives, but their substitution patterns diverge at C5 . The C5 3-methylphenyl group in CAS 1797570-39-8 introduces a markedly different chemical space compared to the C5 furan-2-yl substituent in CAS 667898-88-6, with significant consequences for molecular properties: calculated log P differs by approximately 0.8–1.2 units (higher for the methylphenyl analog), and topological polar surface area decreases from approximately 68.3 Ų to approximately 55.5 Ų . These differences directly affect solubility in assay media, passive membrane permeability, and serum protein binding. Furthermore, the C5 aromatic methyl group provides a synthetic handle for further derivatization (e.g., oxidation to carboxylic acid, bromination, or coupling reactions) that is not available with the furan-substituted analog [1]. From a procurement perspective, the two compounds should be regarded as complementary but non-interchangeable building blocks for exploring distinct regions of chemical space.

synthesis yield structural comparator C5 substitution procurement specification chemical space

N1-Benzoyl 2-Pyrazolines as Selective Scaffolds: Differentiated Antimicrobial Profile vs. 1-Acetyl Analogs

A systematic comparison of N1-acetyl and N1-benzoyl 2-pyrazoline derivatives synthesized from the same chalcone intermediates demonstrates that the N1-acyl group identity determines antimicrobial potency and spectrum breadth [1]. In a series where 1-acetyl and 1-benzoyl pyrazolines were tested side-by-side against S. aureus, S. dysenteriae, S. typhi, E. coli, K. pneumoniae, and P. mirabilis at concentrations of 50–200 μg/mL, the 1-acetyl derivatives displayed consistently larger inhibition zones (18–25 mm) compared to the corresponding 1-benzoyl derivatives (12–18 mm) against Gram-negative organisms, while the benzoyl derivatives showed comparable or slightly enhanced activity against certain Gram-positive strains [1]. This profile confirms that the benzoyl group imparts a narrower but Gram-positive-focused antimicrobial spectrum, making it a more selective chemical probe compared to the broader-spectrum acetyl analogs. The structural basis lies in the increased bulk and altered electronic distribution of the benzoyl carbonyl, which affects interactions with bacterial enzyme active sites (e.g., ecKAS III) as confirmed by molecular docking [2].

antimicrobial 1-acetyl pyrazoline N1 substitution SAR procurement

1-Benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole vs. 1-Benzoyl-3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS 701226-57-5): Chalcogen Heterocycle Replacement Impacts Electronic Profile

While CAS 701226-57-5 replaces the C5 3-methylphenyl with a thiophen-2-yl ring while retaining the N1-benzoyl and C3-furan-2-yl substituents, the structural divergence produces distinct electronic and steric properties that alter biological behavior . The sulfur atom in the thiophene ring is less electronegative than the carbon of the 3-methylphenyl group and exhibits different polarizability, resulting in altered π-stacking interactions with aromatic residues in enzyme active sites. This substitution changes the overall molecular shape – the thiophene ring being smaller (5-membered) imposes a different dihedral angle with the pyrazoline core compared to the 6-membered 3-methylphenyl ring, affecting the spatial presentation of the pharmacophore. Literature SAR on analogous pyrazoline systems indicates that aryl versus heteroaryl substitution at C5 can shift IC50 values by 3- to 10-fold in target-based assays, making these two compounds non-interchangeable for lead optimization despite their superficial similarity [1].

heterocycle replacement thiophene furan electronic effects SAR

Target Application Scenarios for 1-Benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole Based on Quantitative Evidence


Gram-Positive Antibacterial Screening: Selective Probe Development Using the Benzoyl-2-Pyrazoline Scaffold

Based on direct evidence that N1-benzoyl 2-pyrazolines exhibit Gram-positive-selective antibacterial activity while lacking Gram-negative activity, this compound is optimally deployed as a chemical probe for Staphylococcus aureus and Bacillus subtilis screening programs [1]. The C5 3-methylphenyl group enhances lipophilicity and membrane penetration, contributing to the observed inhibition zones of 18–27 mm against Gram-positive species at moderate concentrations (100–200 μg/disc) [1]. Researchers should use this compound as a starting scaffold for further derivatization at the C3 furan ring or the benzoyl phenyl ring to explore substituent effects on potency, rather than as a broad-spectrum lead. Procurement should prioritize purity specifications (≥95%) suitable for dose-response assays in Mueller-Hinton or nutrient agar media [1].

COX-2-Targeted Anticancer Lead Optimization: Furan-2-yl as a Pharmacophoric Anchor

The furan-2-yl group at C3 contributes to enhanced COX-2 binding affinity compared to simple phenyl-substituted analogs, with furanyl-pyrazoline derivatives showing IC50 values in the low micromolar range and promoting selectivity over COX-1 [2]. The compound serves as a core scaffold for synthesizing focused libraries exploring substitution at the benzoyl ring and the C5 3-methylphenyl group. The methyl group at the meta position provides a synthetic handle for late-stage functionalization (e.g., oxidation to carboxylate for improved solubility or conjugation to fluorophores for cellular imaging) [2]. Procurement of high-purity (>95%) material is essential for reliable IC50 determination in COX inhibition assays using recombinant enzyme preparations [2].

Structure-Activity Relationship (SAR) Expansion of the 1,3,5-Trisubstituted Pyrazoline Chemical Space

The compound represents a distinct combination of substituents (N1-benzoyl, C3-furan-2-yl, C5-3-methylphenyl) that fills a specific coordinate in 1,3,5-trisubstituted pyrazoline chemical space . Its calculated log P (~3.8–4.2) and moderate TPSA (~55.5 Ų) place it within favorable drug-like property space (Lipinski Rule of Five compliant, with zero violations) . It can be used as a reference compound in parallel SAR studies where systematic variation at each ring position is explored. The commercial availability with ≥95% purity from multiple suppliers ensures reproducibility across independent laboratories. For academic and industrial medicinal chemistry groups, it offers a reliable starting point for synthesizing and testing 20–50 compound mini-libraries via parallel synthesis at the benzoyl or furan positions .

Computational Chemistry and Molecular Docking Benchmarking Studies

Given the known molecular docking behavior of N1-benzoyl pyrazolines against validated antibacterial targets such as ecKAS III (PDB ID: 1hnj), and the ADMET-predicted favorable drug-likeness, this compound is well-suited as a benchmarking ligand for virtual screening campaigns [1]. Its three aromatic substituents provide multiple rotatable bonds (2) and diverse interaction types (π-π stacking via benzoyl and 3-methylphenyl; hydrogen bonding via furan oxygen and carbonyl), making it an informative probe for validating docking scoring functions, molecular dynamics simulations, and pharmacophore model generation. Procurement of analytically characterized material (with certificate of analysis including HPLC purity, NMR, and mass spectrometry) is recommended to ensure computational predictions are benchmarked against chemically verified structures [1].

Quote Request

Request a Quote for 1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.